N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
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Overview
Description
1H-Thieno[3,4-d]imidazole-4-pentanamide, N, N-bis[2-(diphenylphosphino)ethyl]hexahydro-2-oxo-, (3aalpha, 4beta,6aalpha)- is a complex organic compound with a unique structure that includes a thienoimidazole core and a pentanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Thieno[3,4-d]imidazole-4-pentanamide, N, N-bis[2-(diphenylphosphino)ethyl]hexahydro-2-oxo-, (3aalpha, 4beta,6aalpha)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions may vary, but common reagents include phosphine ligands, amides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Thieno[3,4-d]imidazole-4-pentanamide, N, N-bis[2-(diphenylphosphino)ethyl]hexahydro-2-oxo-, (3a.alpha., 4.beta.,6a.alpha.)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
1H-Thieno[3,4-d]imidazole-4-pentanamide, N, N-bis[2-(diphenylphosphino)ethyl]hexahydro-2-oxo-, (3a.alpha., 4.beta.,6a.alpha.)- has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1H-Thieno[3,4-d]imidazole-4-pentanamide, N, N-bis[2-(diphenylphosphino)ethyl]hexahydro-2-oxo-, (3a.alpha., 4.beta.,6a.alpha.)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, such as enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Thieno[3,4-d]imidazole-4-pentanamide, N, N’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[hexahydro-2-oxo-, (3aS-[3aα,4β(3aR,4R,6aS*),6aα]]-**: This compound has a similar thienoimidazole core but different side chains and functional groups .
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)-: Another similar compound with variations in the side chains and functional groups.
Uniqueness
The uniqueness of 1H-Thieno[3,4-d]imidazole-4-pentanamide, N, N-bis[2-(diphenylphosphino)ethyl]hexahydro-2-oxo-, (3a.alpha., 4.beta.,6a.alpha.)- lies in its specific structure, which includes the diphenylphosphinoethyl groups.
Properties
CAS No. |
66561-97-5 |
---|---|
Molecular Formula |
C38H43N3O2P2S |
Molecular Weight |
667.8 g/mol |
IUPAC Name |
N,N-bis(2-diphenylphosphanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C38H43N3O2P2S/c42-36(24-14-13-23-35-37-34(29-46-35)39-38(43)40-37)41(25-27-44(30-15-5-1-6-16-30)31-17-7-2-8-18-31)26-28-45(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-12,15-22,34-35,37H,13-14,23-29H2,(H2,39,40,43) |
InChI Key |
YQGVXWZSNIQEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCP(C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)N2 |
Origin of Product |
United States |
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